molecular formula C15H22N2O3 B7589364 2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide

2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide

Cat. No. B7589364
M. Wt: 278.35 g/mol
InChI Key: CEOBANIOVURKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide, also known as MPBD, is a synthetic compound that belongs to the family of benzamide derivatives. It was first synthesized in the early 2000s and has since gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide involves its interaction with the serotonin 5-HT2A receptor. It acts as a partial agonist, which means that it can activate the receptor to some extent but not fully. This interaction leads to the modulation of various signaling pathways, which can have a significant impact on physiological and pathological processes.
Biochemical and Physiological Effects
2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide has been found to exhibit various biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and modulation of synaptic plasticity. These effects can have a significant impact on various physiological and pathological processes, including mood regulation, cognition, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide for lab experiments is its high binding affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for 2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide research, including the development of more selective agonists and antagonists for the serotonin 5-HT2A receptor, the investigation of its potential applications in the treatment of various neuropsychiatric disorders, and the exploration of its effects on other signaling pathways and receptors. Additionally, the use of 2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide in combination with other compounds may provide new insights into the complex interactions between different signaling pathways and their impact on physiological and pathological processes.

Synthesis Methods

The synthesis of 2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide involves the reaction of 2,5-dimethoxyphenethylamine with N-methyl-4-piperidone, followed by the addition of benzoyl chloride. The resulting product is then purified through recrystallization to obtain 2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide in its pure form.

Scientific Research Applications

2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit significant binding affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes.

properties

IUPAC Name

2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-17(11-6-8-16-9-7-11)15(18)13-10-12(19-2)4-5-14(13)20-3/h4-5,10-11,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBANIOVURKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-methyl-N-piperidin-4-ylbenzamide

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